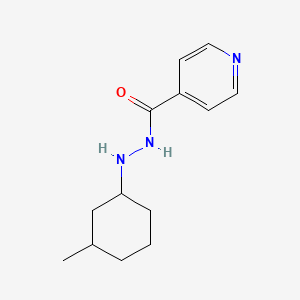

N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide

Description

Properties

CAS No. |

15885-72-0 |

|---|---|

Molecular Formula |

C13H19N3O |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide |

InChI |

InChI=1S/C13H19N3O/c1-10-3-2-4-12(9-10)15-16-13(17)11-5-7-14-8-6-11/h5-8,10,12,15H,2-4,9H2,1H3,(H,16,17) |

InChI Key |

MVFSFRSWCGDGFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)NNC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyridine-4-Carboxaldehyde as a Key Intermediate

A crucial precursor in the synthesis of pyridine-4-carbohydrazide derivatives is 4-pyridinecarboxaldehyde . According to patent CN106518753A, 4-pyridinecarboxaldehyde can be synthesized via a two-step process starting from isonicotinic acid:

- Step 1: Solvent-free reaction of isonicotinic acid with ethylenediamine or o-phenylenediamine at elevated temperatures (150–260 °C) to form 4-pyridine-2-imidazoline or 4-pyridine-2-benzimidazoline intermediates.

- Step 2: Reductive hydrolysis of these intermediates using metallic sodium or sodium borohydride in absolute ethanol under nitrogen atmosphere and low temperatures, followed by acidification and extraction to yield 4-pyridinecarboxaldehyde with yields around 85–88%.

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Isonicotinic acid + ethylenediamine, 150–260 °C | 4-pyridine-2-imidazoline | 87 |

| 2 | Metallic sodium, absolute ethanol, reflux | 4-pyridinecarboxaldehyde | 88 |

| 1 | Isonicotinic acid + o-phenylenediamine, 160–260 °C | 4-pyridine-2-benzimidazoline | 84 |

| 2 | Sodium borohydride, absolute ethanol, reflux | 4-pyridinecarboxaldehyde | 85 |

Table 1: Preparation of 4-pyridinecarboxaldehyde via imidazoline intermediates

Formation of Pyridine-4-Carbohydrazide

The pyridine-4-carbohydrazide core is commonly prepared by the reaction of 4-pyridinecarboxylic acid derivatives or 4-pyridinecarboxaldehyde with hydrazine or hydrazide reagents. While specific direct procedures for N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide are scarce in the literature, analogues such as N'-benzylidenepyridine-4-carbohydrazide have been synthesized by condensation of isoniazid (pyridine-4-carbohydrazide) with aromatic aldehydes.

This suggests a general synthetic strategy:

- Starting from pyridine-4-carbohydrazide (prepared via hydrazinolysis of pyridine-4-carboxylic acid esters or direct hydrazide formation).

- Condensation with the appropriate cyclohexanone derivative (e.g., 3-methylcyclohexanone) to form the corresponding hydrazone or hydrazide derivative.

Specific Preparation of N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide

General Synthetic Route

The preparation of N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide involves the nucleophilic acyl substitution of pyridine-4-carbohydrazide with a 3-methylcyclohexyl moiety, typically introduced via:

- Reaction of pyridine-4-carbohydrazide with 3-methylcyclohexanone under reflux in an appropriate solvent (e.g., ethanol), leading to hydrazone formation.

- Alternatively, direct coupling of pyridine-4-carbohydrazide with 3-methylcyclohexyl acid chloride or ester under mild basic conditions to form the amide linkage.

While explicit experimental details for this exact compound are limited, the analogous preparation of hydrazide derivatives has been reported with high yields and straightforward purification.

Experimental Conditions and Yields

Based on analogous hydrazide syntheses and related pyridine carbohydrazide derivatives, the following conditions are typical:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, methanol, or dichloromethane | Ethanol preferred for green chemistry |

| Temperature | Reflux (78 °C for ethanol) | Ensures complete reaction |

| Catalyst/Base | Triethylamine or none | Base may facilitate amide bond formation |

| Reaction Time | 2–24 hours | Longer times for complete conversion |

| Purification | Recrystallization from ethanol/ethyl acetate | Yields 80–95% depending on method |

| Yield | 80–95% | High yields reported for similar compounds |

Table 2: Typical reaction parameters for hydrazide derivative synthesis

Research Discoveries and Optimization

Green and Efficient Synthetic Approaches

Recent research emphasizes environmentally friendly and efficient synthetic methods for pyridine carbohydrazide derivatives:

- A one-pot, multi-component cascade reaction approach has been developed for related pyridine carbohydrazides, involving Knoevenagel condensation, Michael addition, and cyclization steps in ethanol under reflux, yielding highly functionalized hydrazide derivatives with excellent regioselectivity and atom economy.

- The use of mild bases such as triethylamine and solvent choice (ethanol preferred) enhances yield and reduces toxic by-products.

Structural Modifications and Biological Implications

- Modifications on the hydrazide nitrogen with cycloalkyl groups (such as 3-methylcyclohexyl) influence biological activity, solubility, and pharmacokinetics.

- Co-crystallization studies of pyridine-4-carbohydrazide derivatives with aromatic acids (e.g., benzoic acid) demonstrate the importance of molecular interactions in stability and efficacy.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Isonicotinic acid | Ethylenediamine, 150–260 °C, solvent-free | 4-pyridine-2-imidazoline | 87 | Intermediate for aldehyde synthesis |

| 2 | 4-pyridine-2-imidazoline | Metallic sodium, absolute ethanol, reflux | 4-pyridinecarboxaldehyde | 88 | Key aldehyde intermediate |

| 3 | Pyridine-4-carboxylic acid esters | Hydrazine hydrate, reflux | Pyridine-4-carbohydrazide | 80–90 | Hydrazide core formation |

| 4 | Pyridine-4-carbohydrazide + 3-methylcyclohexanone | Reflux in ethanol, possible base catalyst | N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide | 80–95 | Target compound via hydrazone linkage |

Chemical Reactions Analysis

2.1. Acylation and Functionalization

-

Nucleophilic Substitution : The hydrazide (-NNHC(=O)-) group can react with electrophiles. For example, analogous compounds undergo acylation (e.g., with acetic anhydride) or condensation with aldehydes .

-

Reduction/Oxidation : The carbonyl group may participate in redox reactions. Related compounds exhibit reactivity with reducing agents (e.g., LiAlH₄) or oxidizing agents (e.g., H₂O₂).

2.2. Co-Crystallization and Complexation

Pyridine-carbohydrazides often form co-crystals with other compounds. For instance, pyridine-4-carbohydrazide co-crystallizes with benzoic acid via autoxidation of benzaldehyde . This suggests potential for N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide to engage in similar supramolecular interactions.

2.3. Analytical Reactions

-

Titration : Carbohydrazides can react with chloramine-T in acidified media, as demonstrated in nitrite detection assays .

-

Spectroscopy : IR and NMR data for analogous compounds (e.g., N’-Acetylpyridine-3-carbohydrazide) show diagnostic peaks:

Structural Comparisons

Table 2: Functional Group Variants in Pyridine-Carbohydrazides

Scientific Research Applications

Chemical Structure and Synthesis

N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide can be synthesized through the reaction of pyridine-4-carboxylic acid with hydrazine derivatives. The presence of the 3-methylcyclohexyl group enhances the lipophilicity of the compound, which may influence its biological activity.

Biological Activities

The biological activities of N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide are primarily attributed to its interaction with various molecular targets. Research indicates that this compound exhibits:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of pyridine-carbohydrazides show significant antimicrobial effects against various pathogens, including bacteria and fungi. For instance, modifications in the side chains can enhance the efficacy against resistant strains.

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves inducing apoptosis through caspase activation pathways and disrupting cellular processes essential for tumor growth.

Antimicrobial Screening

A study evaluated the antimicrobial efficacy of N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide against clinical isolates of bacteria. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, making it a candidate for further development in antimicrobial therapies.

| Compound | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide | 30 | E. coli |

| N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide | 25 | S. aureus |

Anticancer Evaluation

In another study, the cytotoxicity of N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide was assessed using various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer). The compound showed significant cytotoxicity, with IC50 values indicating promising potential as an anticancer agent.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide | 15 ± 2.5 | A549 |

| N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide | 20 ± 3.0 | HeLa |

Mechanism of Action

The mechanism of action of N’-(3-methylcyclohexyl)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death . The compound’s hydrazide group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Antimycobacterial Activity

Pyridine-4-carbohydrazide derivatives are widely explored as isoniazid (INH) analogs. Key findings include:

- Active Derivatives : Compounds with hydrophobic substituents (e.g., alkyl or halogenated aryl groups) exhibit potent inhibition of Mycobacterium tuberculosis H37Rv. For example:

- Inactive Derivatives : Electron-withdrawing groups (e.g., nitro in 5b ) or polar substituents (e.g., hydroxyl in 5g ) reduced activity .

Comparison : The 3-methylcyclohexyl group, being a bulky aliphatic substituent, may enhance lipophilicity and stability similar to 5d and 5l. However, excessive steric hindrance could impair target binding, necessitating optimization .

Anticancer Potential

Schiff base derivatives of pyridine-4-carbohydrazide show promise as anticancer agents:

Comparison : The 3-methylcyclohexyl group’s hydrophobicity may facilitate interactions with hydrophobic pockets in enzymes like DHFR. However, its conformational rigidity might limit adaptability compared to aromatic substituents in ISB3 .

Anti-Inflammatory and Analgesic Effects

- Pyrazole-carbohydrazide hybrids (e.g., compounds 10–13 ) showed analgesic and anti-inflammatory activities comparable to indomethacin and aspirin .

Comparison : The cyclohexyl group’s electron-donating nature may enhance anti-inflammatory effects, but its bulk could reduce solubility, limiting bioavailability compared to smaller substituents like methoxy or bromoindole groups .

Structural and Crystallographic Insights

- Conformation : Most pyridine-4-carbohydrazides adopt an E-configuration around the azomethine bond, stabilized by intramolecular hydrogen bonds (e.g., O-H⋯N in N'-(2-hydroxy-5-methoxybenzylidene)pyridine-4-carbohydrazide ) .

- Supramolecular Interactions : Lattice water molecules and hydrogen-bonding networks (e.g., O-H⋯O, N-H⋯O) govern crystal packing, influencing solubility and stability .

Corrosion Inhibition

Isonicotinohydrazide derivatives like N'-(furan-2-ylmethylidene)pyridine-4-carbohydrazide (FMI) act as corrosion inhibitors for N80 carbon steel via metal coordination .

Comparison : The cyclohexyl group’s steric bulk may hinder coordination with metal surfaces compared to planar aromatic substituents in FMI, reducing corrosion inhibition efficacy .

Biological Activity

N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide is a derivative of pyridine-4-carbohydrazide, which has garnered attention due to its significant biological activities, particularly in the fields of antimicrobial and antituberculosis research. This compound is structurally related to isoniazid, a well-known antibiotic used in the treatment of tuberculosis. The biological activity of N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide has been explored in various studies, highlighting its potential therapeutic applications.

Structure and Composition

- Molecular Formula : C13H19N3O

- Molecular Weight : 233.31 g/mol

- IUPAC Name : N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide

The compound features a pyridine ring substituted with a carbohydrazide group and a 3-methylcyclohexyl moiety, contributing to its unique biological properties.

Antimicrobial Properties

N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide exhibits notable antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 μg/mL |

| Escherichia coli | 4–16 μg/mL |

| Mycobacterium tuberculosis | 6.25 μg/mL |

The compound's efficacy against Mycobacterium tuberculosis was evaluated using the Microplate Alamar Blue Assay, demonstrating significant inhibition comparable to standard treatments like rifampicin and isoniazid .

The mechanism underlying the antimicrobial action of N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide involves the inhibition of mycolic acid biosynthesis, essential for the cell wall integrity of mycobacteria. This disruption leads to cell death, making it a promising candidate for treating tuberculosis .

Case Studies

- Antituberculosis Activity : In a study examining novel hydrazide derivatives, N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide was found to exhibit potent antitubercular activity against Mycobacterium tuberculosis H37Rv with an MIC of 6.25 μg/mL. This activity was significantly higher than many other synthesized derivatives .

- Comparative Studies : A comparative analysis with other pyridine derivatives showed that compounds with lipophilic substitutions exhibited enhanced penetration into bacterial membranes, correlating with increased antimicrobial efficacy. The presence of the 3-methylcyclohexyl group was noted to contribute positively to this effect .

Research Findings

Recent studies have focused on synthesizing various derivatives of pyridine-4-carbohydrazides to enhance their biological activities. For instance:

- Synthesis and Evaluation : New derivatives were synthesized and evaluated for their antibacterial properties against clinical isolates, revealing that modifications in the hydrophobicity of the substituents could significantly influence their activity .

- Structure-Activity Relationship (SAR) : The SAR studies indicated that compounds with specific structural features, such as lipophilicity and functional group positioning, demonstrated superior activity against Mycobacterium tuberculosis compared to traditional antibiotics .

Q & A

Q. What are the common synthetic routes for N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide and its derivatives?

- Methodological Answer : Derivatives of pyridine-4-carbohydrazide are typically synthesized via condensation reactions. For example:

- Phase Transfer Catalysis : Heating pyridine-4-carbohydrazide with halides or electron-modifying substituents (e.g., alkyl/aryl sulfanyl groups) in toluene under reflux (80–85°C) with tribenzyl ethyl ammonium bromide and KOH yields derivatives in good yields .

- Microwave-Assisted Synthesis : Reacting isoniazid (pyridine-4-carbohydrazide) with isatin in ethanol under microwave irradiation produces intermediates like N-(2-oxoindol-3-ylidene)pyridine-4-carbohydrazide, which can be cyclized with mercaptoacetic acid and ZnCl₂ .

- Hydrazone Formation : Refluxing pyridine-4-carbohydrazide with fluorinated benzaldehydes in methanol-chloroform mixtures generates hydrazide-hydrazones .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer :

- FTIR and NMR : Used to confirm functional groups (e.g., carbonyl, hydrazide) and proton/carbon environments .

- X-ray Crystallography : Determines crystal structure and space group (e.g., monoclinic P2₁/c for antimicrobial derivatives) .

- DFT Calculations : Analyze vibrational modes and electronic properties, as demonstrated for pyridine-4-carbohydrazide bis-derivatives .

Advanced Research Questions

Q. How can synthesis yields of derivatives be optimized under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Compare phase transfer catalysts (e.g., tribenzyl ethyl ammonium bromide) with Lewis acids (e.g., ZnCl₂). Evidence shows ZnCl₂ enhances cyclization efficiency in spiro-thiazolidine synthesis .

- Solvent and Temperature : Reflux in toluene (80–85°C) optimizes phase transfer reactions , while microwave irradiation reduces reaction times from hours to minutes .

- Substituent Effects : Electron-withdrawing groups on aldehydes improve hydrazone yields by stabilizing intermediates .

Q. What strategies resolve contradictions in antimicrobial activity data across studies?

- Methodological Answer :

- Standardized Assays : Use consistent bacterial strains (e.g., Bacillus subtilis ATCC 10400, MRSA variants) and reference drugs (e.g., ampicillin) for comparative analysis .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., trifluoromethyl groups on benzaldehydes) to isolate bioactive moieties. Fluorinated hydrazones show enhanced Gram-positive activity .

- Dose-Response Curves : Quantify minimum inhibitory concentrations (MICs) to compare potency thresholds .

Q. How can computational methods aid in understanding the structural and electronic properties of these compounds?

- Methodological Answer :

- DFT Studies : Predict vibrational spectra (FTIR, Raman) and molecular electrostatic potential (MEP) surfaces to correlate structure with reactivity .

- Molecular Docking : Simulate interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) to rationalize antimicrobial mechanisms .

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.